Conventional routes employ direct chlorosulfonation of 3-bromopropene precursors using ClSO₂OH/SO₂Cl₂. These methods suffer from three critical limitations:
Table 1: Performance of Traditional Synthetic Routes
| Method | Reaction Temp (°C) | Z-Isomer Purity (%) | Major Side Products |
|---|---|---|---|
| ClSO₂H in CH₂Cl₂ | 0 | 25-30 | Halosulfonated alkanes (≥50%) |
| SO₂Cl₂ with AlCl₃ | −30 | 40-45 | Oligomers (30-35%) |
| Gaseous SO₂/Cl₂ | 25 | <20 | Sulfonic acids (60-70%) |
Oxidative sulfonylation bypasses isomerization by converting thiols to sulfonyl chlorides:
Key advantages include:
Table 2: Oxidative Chlorosulfonation Conditions
| Oxidant | Catalyst | Solvent | Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|
| NaClO₂ | — | H₂O/AcOH | 4 | 15:1 | 78 |
| NCS | FeCl₃ (5 mol%) | MeCN | 2 | 20:1 | 82 |
| Cl₂(g) | VO(acac)₂ (2 mol%) | Toluene | 1 | 8:1 | 65 |
Bimetallic Cu-Fe nanoparticles (NPs) enable atom-efficient Z-selective sulfonylation:
Table 3: Bimetallic Catalyst Efficiency
| Metal Ratio (Cu:Fe) | Particle Size (nm) | Reaction Temp (°C) | Z-Isomer Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| 1:1 | 8.5 ± 1.2 | 25 | 75 | 42 |
| 1:2 | 5.0 ± 0.8 | 25 | 89 | 68 |
| 1:3 | 12.3 ± 2.1 | 25 | 70 | 35 |
Critical parameters for Z-isomer dominance include:
Table 4: Optimization Parameters for Z-Selectivity
| Parameter | Conditions | Z:E Ratio | Conversion (%) | Key Insight |
|---|---|---|---|---|
| Photocatalyst | Ir(ppy)₃ (1.8 nm) | 9.2:1 | 84 | Size-dependent energy transfer |
| Ru(bpy)₃Cl₂ (2.5 nm) | 4.9:1 | 65 | ||
| Solvent | DMSO | 3.6:1 | 61 | Dipole stabilization of Z-TS |
| MeCN | 4.9:1 | 65 | ||
| Toluene | <1:1 | 12 | ||
| DIPEA Loading | Incremental (0.5–0.75 equiv) | 9.2:1 | 84 | Suppresses base-mediated isomerization |
| Single addition (2.0 equiv) | 3.9:1 | 55 |
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8